![molecular formula C9H9N3OS B2715930 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 923164-38-9](/img/structure/B2715930.png)
3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a mercapto group (–SH) and a pyrimidinone core in its structure makes it a valuable scaffold for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include refluxing in solvents like ethanol or methanol and the use of catalysts such as potassium carbonate or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines.
Substitution: The mercapto group can be substituted with other nucleophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyrimidines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of certain genes or proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimicrobial and anticancer activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: Studied for their anti-inflammatory and antiviral properties.
Uniqueness
3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents with diverse applications.
生物活性
3-Ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H9N3OS, with a molecular weight of approximately 207.25 g/mol. The compound features a pyrimidinone core structure which is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino nicotinic acid with different acyl chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidin-4(3H)-one structure. A detailed synthetic route can be summarized as follows:
- Starting Material : 2-amino nicotinic acid.
- Reagents : Acyl chlorides and appropriate solvents.
- Conditions : Heating under reflux conditions to promote cyclization.
- Purification : The product is usually purified via recrystallization.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In a study assessing various derivatives, compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound and its derivatives possess significant anti-inflammatory properties. For instance, a derivative was tested in a carrageenan-induced paw edema model in rats, showing a reduction in swelling comparable to standard anti-inflammatory drugs .
Analgesic Activity
The analgesic potential of this compound has been evaluated through behavioral assays in animal models. The results indicated that certain derivatives significantly reduced pain responses in models such as the hot plate test and formalin test .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Pro-inflammatory Mediators : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Pain Pathways : By acting on pain receptors or pathways involved in nociception, it can effectively reduce pain perception.
Case Studies
- Case Study on Antimicrobial Efficacy : A study highlighted the effectiveness of a specific derivative against multi-drug resistant strains of Escherichia coli, showcasing its potential as a novel antibiotic agent .
- Case Study on Analgesic Properties : In a controlled trial, the analgesic effects were compared against common analgesics like ibuprofen, where the compound showed comparable efficacy in reducing pain scores in patients with chronic pain conditions .
常见问题
Basic Research Questions
Q. What are efficient synthetic routes for 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one?
A one-pot three-component reaction using pyrimidine precursors, thiols, and alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) is a common method. The reaction typically proceeds at 80–100°C for 6–12 hours, yielding the target compound with moderate to high purity after recrystallization . Optimization of solvent polarity and temperature can improve reaction efficiency.
Q. How is the structural identity of this compound confirmed?
Structural characterization involves a combination of techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl and mercapto groups) and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- X-ray Crystallography : For unambiguous confirmation of the fused pyrido-pyrimidine core and substituent geometry .
Q. What are the known biological activities of this compound?
Pyrido[2,3-d]pyrimidine derivatives exhibit antibacterial and enzyme inhibitory activities. For example, analogs with electron-withdrawing substituents show enhanced binding to bacterial dihydrofolate reductase (DHFR) . Preliminary assays should include MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains and enzyme inhibition kinetics.
Advanced Research Questions
Q. How can researchers resolve low yields in the alkylation step during synthesis?
Low yields often arise from incomplete alkylation of the mercapto group. Strategies include:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Switching to polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Employing microwave-assisted synthesis for faster and more uniform heating .
Q. What methodologies are recommended for analyzing impurities in this compound?
Impurity profiling requires:
- HPLC-PDA/MS : To detect and quantify byproducts (e.g., unreacted starting materials or oxidation products).
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .
- Reference Standards : Use pharmacopeial impurities (e.g., related pyrido-pyrimidine derivatives) as benchmarks .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Mercapto Group Replacement : Substituting -SH with methylthio (-SMe) reduces antibacterial activity but improves metabolic stability .
- Ethyl Group Optimization : Longer alkyl chains (e.g., propyl) may enhance lipophilicity and membrane permeability, as seen in analogs like 3-(cyclopropylmethyl) derivatives .
Q. What advanced spectroscopic techniques are used to study tautomerism in this compound?
Tautomeric equilibria between thiol and thione forms can be investigated using:
- Variable-Temperature NMR : To observe shifts in proton environments at different temperatures.
- IR Spectroscopy : Distinctive S-H (2500–2600 cm⁻¹) vs. C=S (1200–1400 cm⁻¹) stretching frequencies .
Q. Experimental Design & Data Analysis
Q. How to design a kinetic study for enzyme inhibition by this compound?
- Assay Setup : Use recombinant DHFR enzyme, NADPH, and dihydrofolate substrate in Tris-HCl buffer (pH 7.4).
- Data Collection : Monitor NADPH oxidation at 340 nm over time.
- Analysis : Fit data to the Michaelis-Menten equation with competitive/non-competitive inhibition models. Compare Ki values across analogs .
Q. How to address contradictions in biological activity data across studies?
Discrepancies may arise from differences in bacterial strains or assay conditions. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC testing.
- Control Compounds : Use known DHFR inhibitors (e.g., trimethoprim) as internal benchmarks .
属性
IUPAC Name |
3-ethyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-2-12-8(13)6-4-3-5-10-7(6)11-9(12)14/h3-5H,2H2,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAOLWHLRUPPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。